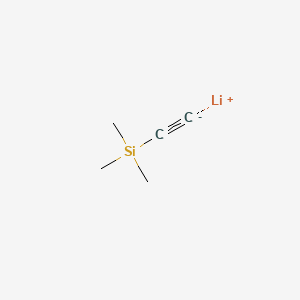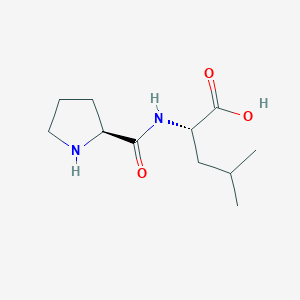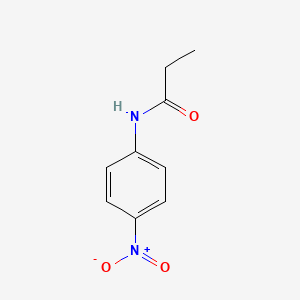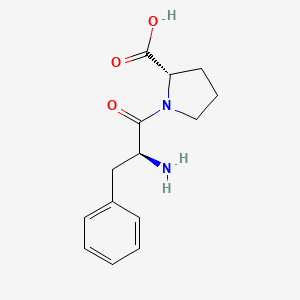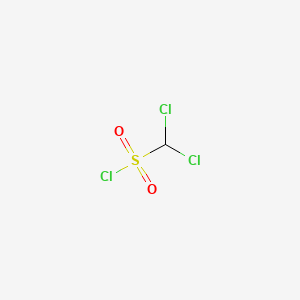
Dichloromethanesulfonyl chloride
説明
Dichloromethanesulfonyl chloride is a chemical compound with the molecular formula CHCl3O2S and a molecular weight of 183.44 .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, dichloromethanesulfonic acid can be prepared by the methanolysis of this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/CHCl3O2S/c2-1(3)7(4,5)6/h1H . The compound has a molecular structure that includes a sulfonyl chloride group attached to a dichloromethane group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 60-62°C and a refractive index of 1.4980 .科学的研究の応用
Chlorinating Reagent for Aldehydes Dichloromethanesulfonyl chloride is utilized as a chlorinating reagent in the α-chlorination of aldehydes, including in its catalytic asymmetric version. This compound demonstrates efficiency under mild reaction conditions, outperforming typical chlorinating reagents for organic synthesis. It also facilitates the workup and purification of the product while minimizing the formation of toxic, chlorinated organic waste (Jimeno, Cao, & Renaud, 2016).
Catalyst in Organic Synthesis In organic synthesis, this compound is used in combination with other compounds. For example, p-toluenesulfonyl chloride catalyzes the trimethylsilylation of hydroxyl groups using hexamethyldisilazane in dichloromethane, demonstrating the role of this compound as an effective solvent in these reactions (Khazaei, Rostami, & Mantashlo, 2009).
Synthesis of Dichloromethanesulfonates Dichloromethanesulfonates of silver and other +1-charged cations are synthesized by neutralizing dichloromethanesulfonic acid, prepared from the methanolysis of this compound, with the carbonates of these cations. This process is crucial in the study of 35Cl NQR spectra of these compounds (Gillette & Wulfsberg, 2008).
Chlorine Species Evolution in Water Treatment this compound plays a role in the generation of chlorine species during electrochlorination, a water treatment technology. The evolution of Cl2, ClO2, and Cl2O during the electrolysis of highly saline water at BDD electrode is influenced by the presence of this compound (Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018).
Peptide Synthesis Process Dichloromethane is employed in solid-phase peptide synthesis for incorporating the first amino acid on resins and is being replaced by greener alternatives due to its hazardous nature. Its role in these processes underscores the need for safer alternatives that pose less risk to human health and the environment (Al Musaimi et al., 2018).
Catalytic Destruction in Waste Gas Treatment In industrial waste gas treatment, catalytic oxidation over perovskite-type oxide catalysts is used for the destruction of dichloromethane. This study highlights the role of this compound in achieving significant reduction of dichloromethane in airstreams, contributing to environmental pollution control (Lou, Hung, & Yang, 2004).
- dynamics in such environments demonstrate the potential for biodegradation of dichloromethane by autochthonous bacterial communities, indicating its importance in environmental remediation strategies (Wright et al., 2017).
- Multianalyte Detection in Gas Sensing this compound is used in gas sensors for the quantitative detection of various compounds, demonstrating its utility in analytical chemistry and environmental monitoring. An external cavity broadly tunable quantum cascade laser-based hollow waveguide gas sensor, using this compound, has shown effectiveness in detecting ethyl chloride, dichloromethane, and trichloromethane, individually and in mixtures (Young et al., 2009).
Safety and Hazards
作用機序
Target of Action
Dichloromethanesulfonyl chloride is a chemical compound used in various chemical reactions. Its primary targets are organic compounds, particularly those containing hydroxyl groups . The compound acts as a sulfonylating agent, introducing a sulfonyl group into the target molecule .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as sulfonylation . In this process, this compound reacts with a target molecule, typically an alcohol or amine, to replace a hydrogen atom with a sulfonyl group. This results in the formation of a new compound, typically a sulfonate ester or sulfonamide .
Biochemical Pathways
While this compound is primarily used in synthetic chemistry, it may indirectly affect biochemical pathways if it interacts with biological molecules. For instance, it could potentially modify proteins or other biomolecules, altering their function and affecting downstream biochemical pathways . .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its reactivity may lead to rapid metabolism and excretion .
Result of Action
The primary result of this compound’s action is the formation of a new compound through the introduction of a sulfonyl group . This can significantly alter the properties of the target molecule, potentially changing its reactivity, solubility, or biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis, reducing its effectiveness as a sulfonylating agent . Additionally, its reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .
特性
IUPAC Name |
dichloromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3O2S/c2-1(3)7(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCPYHGKJGSSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194119 | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41197-29-9 | |
| Record name | 1,1-Dichloromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41197-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041197299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)
